4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine
Overview
Description
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-fluorophenyl group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the halogenated pyrimidine reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrimidine or piperazine rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to its antimicrobial, antifungal, and anticancer activities.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of pyrimidine-based drugs.
Pharmaceutical Industry: It is explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a 3-fluorophenyl group and exhibits antimicrobial and antifungal activities.
4-(4-Fluorophenyl)-6-piperazin-1-ylpyrimidine: Similar structure but with a 4-fluorophenyl group, showing different biological activities.
Uniqueness
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3-fluorophenyl group and the piperazine moiety contributes to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-2-11(8-12)13-9-14(18-10-17-13)19-6-4-16-5-7-19/h1-3,8-10,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLXHCBIPRWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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